2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
Description
2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C21H8Br2Cl2O7 |
|---|---|
Molecular Weight |
603.0 g/mol |
IUPAC Name |
2',7'-dibromo-4,6-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C21H8Br2Cl2O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-6(20(30)32-21)1-11(24)16(18(17)25)19(28)29/h1-5,26-27H,(H,28,29) |
InChI Key |
VVTNZUMQESAPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)C(=O)O)Cl)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Br)O)O)Br)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions to introduce bromine and chlorine atoms, followed by cyclization to form the spiro structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in cellular imaging and as a marker for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism by which 2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of cellular pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2’,7’-Dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid
- 2’,7’-Dibromo-4,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2’,7’-Dibromo-5,7-dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid stands out due to its specific halogenation pattern and the presence of both bromine and chlorine atoms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
